

An In-depth Technical Guide to the Chemical Structure and Properties of Lactucopicrin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Intybin*

Cat. No.: B1217142

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactucopicrin is a naturally occurring sesquiterpene lactone found in plants of the Asteraceae family, notably in wild lettuce (*Lactuca virosa*) and chicory (*Cichorium intybus*).^[1] Characterized by its bitter taste, this compound has garnered significant scientific interest due to its diverse pharmacological activities. These include analgesic, sedative, anti-inflammatory, antimalarial, and neuroprotective effects.^{[1][2]} More recently, its potent anti-cancer properties, particularly against glioblastoma, have been a focus of intensive research. This document provides a comprehensive technical overview of lactucopicrin, detailing its chemical structure, physicochemical properties, biological mechanisms of action, and key experimental protocols for its isolation, analysis, and biological evaluation.

Chemical Structure and Identification

Lactucopicrin is classified as a guaianolide-type sesquiterpene lactone.^[1] Its core structure is an azuleno[4,5-b]furan ring system, featuring an α -methylene- γ -lactone group and esterified with 4-hydroxyphenylacetic acid. This ester linkage is crucial for some of its biological activities.

Identifier	Value	Source(s)
IUPAC Name	[(3aR,4S,9aS,9bR)-9-(hydroxymethyl)-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate	[3]
Alternate Name	[(3aR,4S,9aS,9bR)-4-Hydroxy-6-methyl-3-methylidene-2,7-dioxo-2,3,3a,4,5,7,9a,9b-octahydroazuleno[4,5-b]furan-9-yl]methyl (4-hydroxyphenyl)acetate	[1][4]
Synonyms	Lactupicrin, Intybin	[1][4][5]
CAS Number	65725-11-3	[3]
Molecular Formula	C ₂₃ H ₂₂ O ₇	[1][4]
Canonical SMILES	CC1=C2--INVALID-LINK-- OC(=O)CC4=CC=C(C=C4)O C(=C)C(=O)O3">C@@@HC(=C C2=O)CO	[3]
InChI Key	UMVSOHBRAQTGQI-XGARDCMYSA-N	[3]

Physicochemical and Predicted Properties

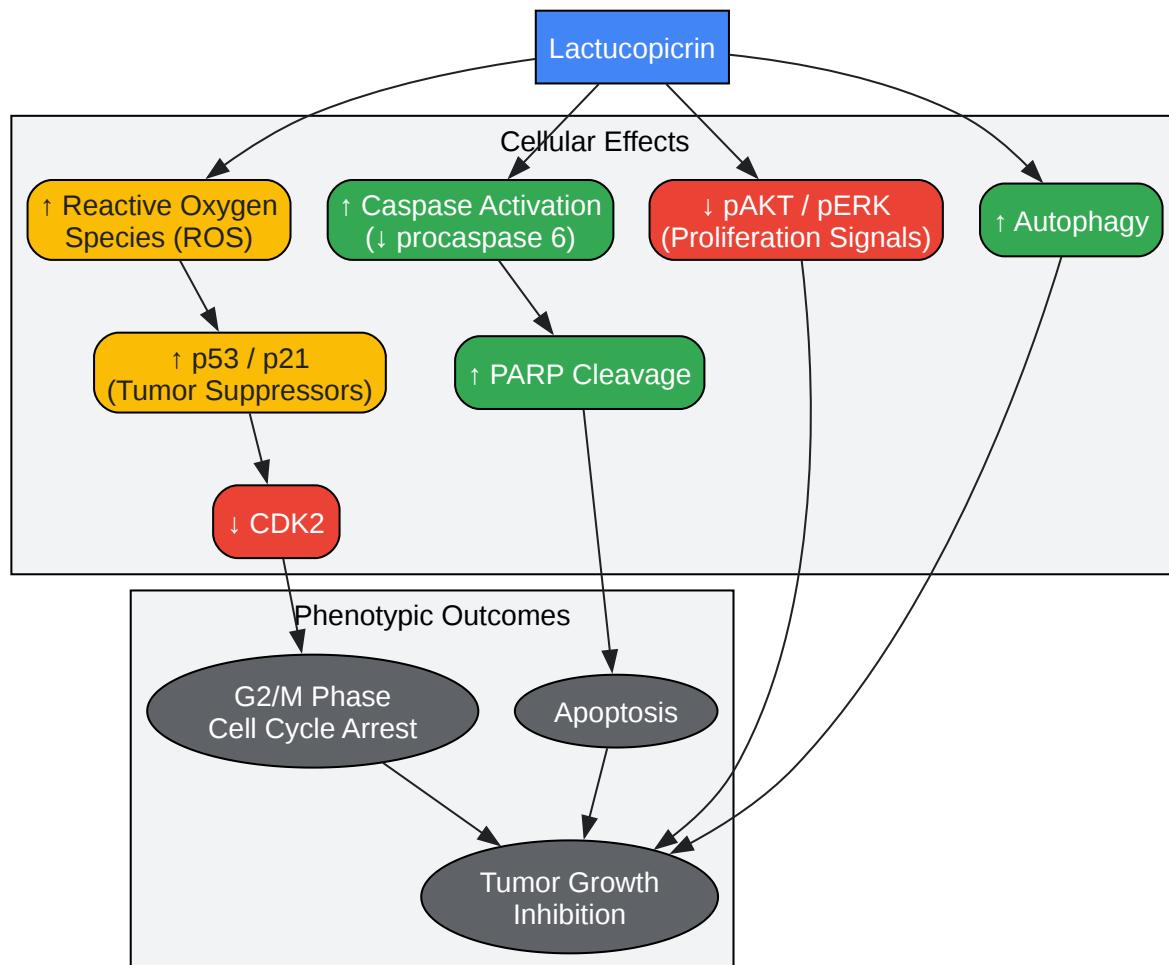
The physicochemical properties of lactucopicrin are essential for its handling, formulation, and pharmacokinetic profiling. The data below includes experimentally determined and computationally predicted values.

Property	Value	Source(s)
Molecular Weight	410.42 g/mol	[1][4]
Monoisotopic Mass	410.13655304 Da	[4][5]
Melting Point	132-178 °C (decomposes)	[5]
Water Solubility	0.088 g/L (Predicted)	[5][6]
logP (Octanol-Water)	1.99 (Predicted)	[5][6]
pKa (Strongest Acidic)	6.52 (Predicted)	[5][6]
Polar Surface Area	110.13 Å ² (Predicted)	[5][6]
Hydrogen Bond Donors	2 (Predicted)	[5][6]
Hydrogen Bond Acceptors	5 (Predicted)	[5][6]
Rotatable Bond Count	5 (Predicted)	[5][6]

Biological and Pharmacological Activities

Lactucopicrin exhibits a broad spectrum of biological activities, making it a promising candidate for drug development.

- **Anti-Cancer Activity:** Lactucopicrin demonstrates potent cytotoxicity against glioblastoma (U87Mg) cells.[7][8] Its mechanism involves the induction of oxidative stress, leading to autophagy, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[7][9] It also enhances the sensitivity of glioblastoma cells to the standard chemotherapeutic agent Temozolomide (TMZ).[7][9]
- **Anti-Inflammatory Effects:** The compound is a potent antagonist of the NF-κB signaling pathway.[10] It inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[10] Recent studies have revealed a novel mechanism involving the modulation of the Aryl Hydrocarbon Receptor (AHR), where silencing AHR reduces the NF-κB inhibition by lactucopicrin.[10][11]
- **Neuroprotective and Neuritogenic Effects:** Lactucopicrin acts as an acetylcholinesterase (AChE) inhibitor.[1][12][13] It also promotes neurite outgrowth by increasing intracellular Ca²⁺


levels, which in turn activates the CaMKII/ATF1 signaling pathway.[14] Furthermore, it increases the secretion of key neurotrophins such as NGF, BDNF, and NT3.[14]

- **Analgesic and Sedative Properties:** Traditionally, plants containing lactucopicrin have been used for their sedative and analgesic effects, which are attributed to its action on the central nervous system.[1][2]
- **Antimalarial Activity:** Both lactucopicrin and its precursor, lactucin, have demonstrated in vitro activity against *Plasmodium falciparum*.[15]

Signaling Pathways

Anti-Glioblastoma Signaling Pathway of Lactucopicrin

In U87Mg glioblastoma cells, lactucopicrin initiates a multi-pronged attack by inducing reactive oxygen species (ROS), which triggers several downstream pathways culminating in cell death. [7][9] It inhibits key survival signals (pAKT, pERK) while activating tumor suppressors (p53, p21) to halt cell division.[7] Simultaneously, it triggers both autophagy and apoptosis, demonstrating a synergistic mechanism of action.[9]

[Click to download full resolution via product page](#)

Fig 1. Lactucopicrin's mechanism in glioblastoma cells.

Experimental Protocols

Isolation and Purification from *Cichorium intybus* Roots

This protocol is adapted from a three-step method developed for large-scale isolation of sesquiterpene lactones from chicory roots, which involves the hydrolysis of conjugated forms

like glucosides and oxalates into their free forms, including lactucopicrin's precursor lactucin.

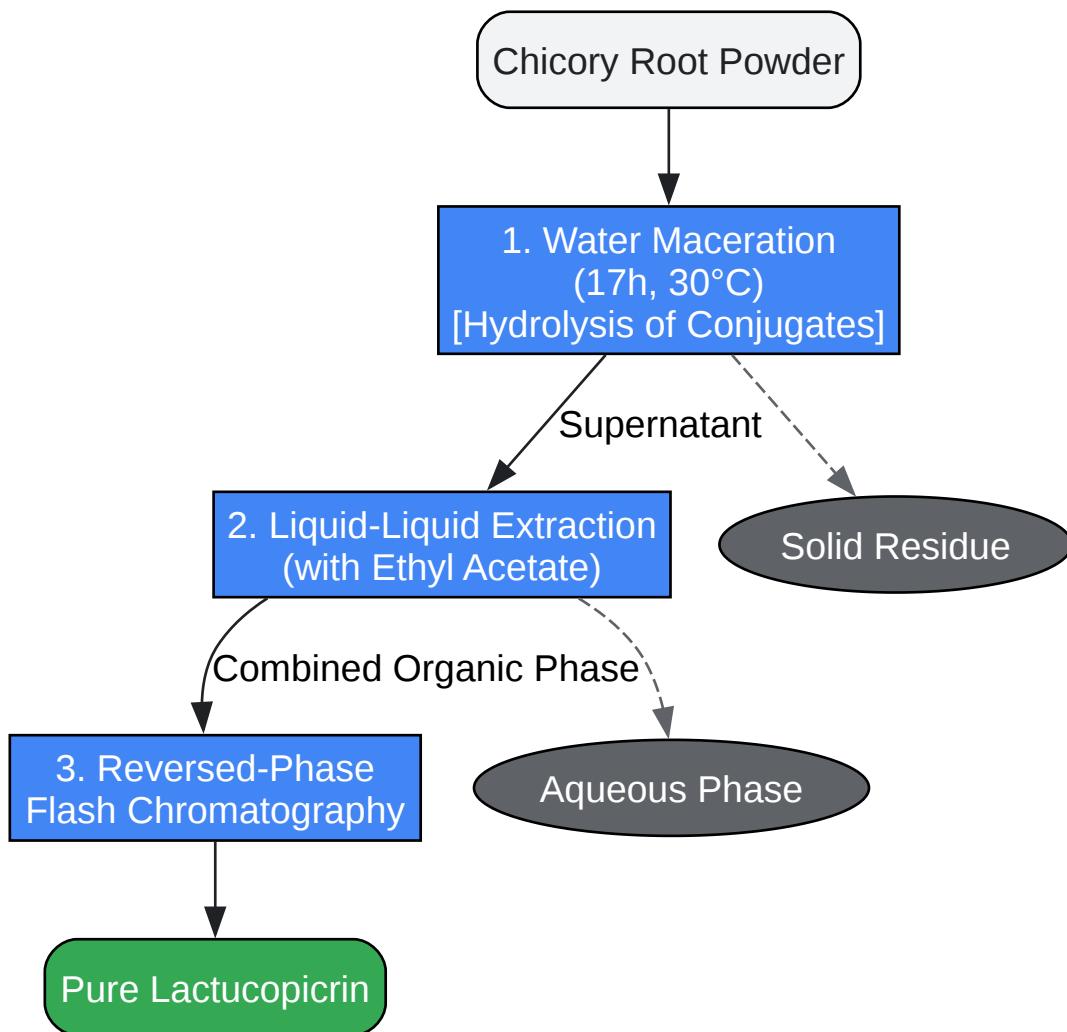
[16][17]

- Maceration and Hydrolysis:

- Freeze-dry and mill chicory root powder to a fine consistency (< 1 mm particle size).[18]
- Suspend the root powder in ultra-pure water.
- Macerate the suspension for approximately 17 hours at 30°C. This extended time at a mild temperature allows endogenous plant enzymes to hydrolyze the glucosyl and oxaryl conjugates of sesquiterpene lactones into their free forms.[16][17]

- Liquid-Liquid Extraction:

- Filter the aqueous suspension to separate the supernatant from the solid root material.
- Perform a liquid-liquid extraction on the aqueous supernatant using ethyl acetate as the organic solvent.
- Repeat the extraction two more times with fresh ethyl acetate to ensure complete recovery of the semi-polar sesquiterpene lactones.[16]
- Combine the three ethyl acetate phases.


- Chromatographic Purification:

- Evaporate the combined ethyl acetate extract to dryness under reduced pressure.
- Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., a water/acetonitrile mixture).
- Purify the dissolved extract using reversed-phase flash chromatography. A Phenyl Butyl (PHC4) functionalized silica column is effective for separating mid-polar compounds like lactucopicrin and lactucin.[16]
- Elute the compounds using a gradient of acetonitrile in water (e.g., starting from 100% water and gradually increasing the acetonitrile concentration).[16]

- Collect fractions and analyze them using UPLC-MS or HPTLC to identify those containing pure lactucopicrin.[\[16\]](#)[\[19\]](#)
- Combine the pure fractions and freeze-dry to obtain the final product as a white powder.[\[16\]](#)

Visualization of Isolation Workflow

The following diagram illustrates the key stages of the isolation and purification process.

[Click to download full resolution via product page](#)

Fig 2. Workflow for isolating lactucopicrin from chicory.

Quantification by UPLC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of lactucopicrin in plant extracts or biological matrices.

- Instrumentation:

- An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[[16](#)][[20](#)]

- Chromatographic Conditions:

- Column: Acquity BEH C18 column (e.g., 1.7 μ m, 50 mm \times 2.1 mm).[[16](#)]

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

- Flow Rate: 0.2 - 0.6 mL/min.

- Gradient Elution: A linear gradient starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute lactucopicrin. A typical gradient might run from 5-10% B to 95-100% B over several minutes.

- Injection Volume: 0.5 - 5.0 μ L.

- Mass Spectrometry Conditions:

- Ionization Mode: ESI, typically in positive ion mode ($[M+H]^+$ at m/z 411.1).

- Detection Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

- MRM Transitions: The precursor ion (m/z 411.1) is selected and fragmented. A specific, stable product ion is monitored for quantification (e.g., the fragment corresponding to the loss of 4-hydroxyphenylacetic acid at m/z 259.1).

- Instrument Parameters: Optimize capillary voltage, cone voltage, gas flows (nebulizer, drying gas), and temperatures according to the specific instrument manufacturer's guidelines.

- Quantification:
 - Prepare a calibration curve using a certified standard of lactucopicrin at multiple concentrations.
 - Spike samples with an appropriate internal standard if necessary to correct for matrix effects.
 - Calculate the concentration of lactucopicrin in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Glioblastoma Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of lactucopicrin on a glioblastoma cell line such as U87Mg.^{[8][9]}

- Cell Culture:
 - Culture U87Mg cells in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding:
 - Seed the U87Mg cells into 96-well plates at a density of approximately 5,000-10,000 cells per well.
 - Allow the cells to adhere and grow for 24 hours.
- Treatment:
 - Prepare a stock solution of lactucopicrin in DMSO.
 - Create serial dilutions of lactucopicrin in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 μM to 100 μM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

- Replace the medium in the wells with the medium containing the different concentrations of lactucopicrin. Include vehicle control (DMSO only) and untreated control wells.
- Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[\[8\]](#)
- MTT Incubation:
 - After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization and Measurement:
 - Carefully remove the medium from each well.
 - Add 150 µL of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate gently for 10 minutes to ensure complete dissolution.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells.
 - Plot the viability against the log of the lactucopicrin concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]

- 2. Lactucopicrin | 65725-11-3 [chemicalbook.com]
- 3. Lactupicrin | C23H22O7 | CID 174880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lactucopicrin | C23H22O7 | CID 174863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Lactupicrin (FDB014592) - FooDB [foodb.ca]
- 6. phytobank.ca [phytobank.ca]
- 7. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Implication of Lactucopicrin in Autophagy, Cell Cycle Arrest and Oxidative Stress to Inhibit U87Mg Glioblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - ProQuest [proquest.com]
- 13. Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lactucopicrin potentiates neuritogenesis and neurotrophic effects by regulating Ca2+/CaMKII/ATF1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimalarial activity of lactucin and lactucopicrin: sesquiterpene lactones isolated from Cichorium intybus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Lactucopicrin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217142#chemical-structure-and-properties-of-lactucopicrin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com